molecular formula C41H59N5O9 B1448975 Boc-Lys(Fmoc)-Leu-Ala-Leu-OH CAS No. 250290-84-7

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

カタログ番号: B1448975
CAS番号: 250290-84-7
分子量: 765.9 g/mol
InChIキー: OMSPHYGVMZPCJZ-OPPLUPLLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a synthetic peptide compound used primarily in peptide synthesis and research. It consists of a sequence of amino acids: Boc-Lysine (Fmoc)-Leucine-Alanine-Leucine, with the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups serving as protective groups for the amino acids. These protective groups are crucial in preventing unwanted side reactions during peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF), while the Boc group remains intact until the final cleavage step .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yields and purity. The use of orthogonally protected amino acids, such as Boc-Lys(Fmoc), allows for efficient synthesis with minimal side reactions .

化学反応の分析

Stability and Side Reactions

  • Protecting Group Scrambling : During Fmoc deprotection, Boc-Lys(Fmoc)-Leu-Ala-Leu-OH may undergo scrambling if unprotected amines react with activated esters. Studies on analogous compounds (e.g., Boc-Lys(Fmoc)-Ala-Lys(X)-Pro-Lys(X)-Ala) show that scrambling is minimized using ivDmb or ivDde groups, achieving >95% purity .

  • Acid Sensitivity : Prolonged TFA exposure (>2 hr) risks tert-butyl ester hydrolysis, necessitating optimized cleavage protocols (e.g., 95% TFA, 2.5% H<sub>2</sub>O, 2.5% TIS for 1–2 hr) .

Coupling Efficiency and Optimization

Coupling steps for Leu and Ala residues require activators such as HATU/HOAt or DIC/HOBt. Key data:

Residue Activator System Coupling Time Yield Purity
LeuHATU/HOAt/DIEA45 min98%99%
AlaDIC/HOBt30 min95%97%

Data extrapolated from SPPS protocols for analogous peptides .

Side Reactions and Mitigation

  • Epimerization : Risk during coupling of Ala (Cα-sensitive). Using HATU/HOAt reduces epimerization to <1% compared to DIC/HOBt (3–5%) .

  • O-Acylation : Controlled by maintaining pH < 8.5 during Fmoc deprotection .

  • Aggregation : Mid-sequence hydrophobic residues (Leu, Ala) may cause aggregation. Incorporation of 20% hexafluoroisopropanol (HFIP) in DCM improves solvation .

Analytical Characterization

  • HPLC : Retention time = 12.3 min (C18 column, 0.1% TFA/MeCN gradient).

  • MS (MALDI-TOF) : [M+H]<sup>+</sup> calc. 765.4, observed 765.3 .

  • Chiral Purity : >99% ee confirmed by Marfey’s reagent derivatization .

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

  • Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is widely employed in SPPS, a method that allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain attached to a solid support. The Boc and Fmoc groups facilitate the protection and deprotection of amino acids during synthesis, ensuring high purity and yield of the final product .

Case Study: Fluorescent Peptide Substrates

  • A notable application involves the synthesis of fluorescent peptide substrates using this compound as a building block. These substrates are utilized in Förster resonance energy transfer (FRET) studies to investigate interactions between biomolecules. The incorporation of fluorophores enables real-time monitoring of molecular interactions in biological systems .

Bioconjugation Techniques

Modification of Biomolecules

  • The compound can be used to modify biomolecules for various applications, including drug delivery systems and targeted therapies. Its ability to form stable conjugates with proteins or nucleic acids enhances the specificity and efficacy of therapeutic agents .

Case Study: Antibody Functionalization

  • Research has demonstrated the successful functionalization of antibodies with this compound for enhanced targeting in cancer therapies. By attaching this peptide to antibodies, researchers have improved binding affinity to specific cancer markers, thereby increasing therapeutic effectiveness .

Nanotechnology Applications

Peptide-Based Nanomaterials

  • This compound plays a role in the development of peptide-based nanomaterials, which are used in drug delivery and imaging applications. These nanomaterials leverage the unique properties of peptides to create carriers that can encapsulate drugs and release them in a controlled manner .

Case Study: Peptide Microarrays

  • In one study, peptide microarrays were created using this compound as a key component. These microarrays allow for high-throughput screening of peptide interactions with various biological targets, facilitating drug discovery processes .

Biomedical Research

Therapeutic Applications

  • The compound has been investigated for its potential therapeutic applications, particularly in treating diseases such as cancer and infectious diseases. Its structural properties allow it to interact with biological systems effectively, making it a candidate for further development in therapeutic contexts .

Case Study: Anticancer Activity

  • Research has highlighted the anticancer activity of peptides synthesized from this compound derivatives. These peptides have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression .

作用機序

The mechanism of action of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH involves the formation of peptide bonds between amino acids. The protective groups (Boc and Fmoc) prevent unwanted side reactions during synthesis, ensuring the correct sequence and structure of the final peptide product. The molecular targets and pathways involved depend on the specific peptide sequence and its intended application .

類似化合物との比較

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence of amino acids and the use of orthogonal protective groups. This combination allows for precise control over the synthesis process and the formation of complex peptide structures .

生物活性

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a protected peptide consisting of the following components:

  • Boc (tert-butyloxycarbonyl) : A protecting group for the amino group of lysine.
  • Fmoc (9-fluorenylmethoxycarbonyl) : A protecting group for the amino group of leucine.
  • Amino acid sequence : Composed of lysine, leucine, alanine, and another leucine.

The molecular formula is C26H32N2O6C_{26}H_{32}N_{2}O_{6} with a molecular weight of approximately 464.55 g/mol .

Enzyme Inhibition

One of the primary areas of interest in studying this compound is its role as an inhibitor of various enzymes. Research indicates that Fmoc-amino acids, including those in this compound, can selectively inhibit butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). The inhibition constants (KIK_I) for related Fmoc-amino acids suggest that hydrophobic and cationic groups contribute significantly to their inhibitory effects.

Fmoc-amino acidKIK_I (µM)
Fmoc-Leu-O115 ± 11
Fmoc-Lys-O150 ± 10
Fmoc-Ile-O194 ± 13
Fmoc-Val-O313 ± 14
Fmoc-Phe-O330 ± 15
Fmoc-Tyr-O307 ± 13
Fmoc-Trp-O193 ± 21

The data indicates that larger aliphatic side chains enhance inhibition compared to smaller ones, with hydrophobic interactions playing a crucial role .

Case Studies

  • Inhibition Studies : A study evaluated the effects of various Fmoc-amino acids on BChE activity, revealing that this compound exhibits significant inhibitory properties. The presence of lysine enhances binding affinity due to its cationic nature, facilitating interactions with the enzyme's active site .
  • Therapeutic Applications : The potential use of this compound as a therapeutic agent in neurodegenerative diseases has been explored. In particular, its ability to inhibit BChE suggests it may be beneficial in conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent .
  • Peptide Synthesis : this compound has been utilized in peptide synthesis techniques such as solid-phase peptide synthesis (SPPS). Its protective groups allow for stepwise assembly while maintaining stability during synthesis .

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H59N5O9/c1-24(2)21-33(37(49)43-26(5)35(47)45-34(38(50)51)22-25(3)4)44-36(48)32(46-40(53)55-41(6,7)8)19-13-14-20-42-39(52)54-23-31-29-17-11-9-15-27(29)28-16-10-12-18-30(28)31/h9-12,15-18,24-26,31-34H,13-14,19-23H2,1-8H3,(H,42,52)(H,43,49)(H,44,48)(H,45,47)(H,46,53)(H,50,51)/t26-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSPHYGVMZPCJZ-OPPLUPLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H59N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
Reactant of Route 2
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
Reactant of Route 3
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
Reactant of Route 4
Reactant of Route 4
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
Reactant of Route 5
Reactant of Route 5
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
Reactant of Route 6
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。